molecular formula C8H10N2O3 B8318029 2-Methoxy-3,6-dimethyl-5-nitropyridine

2-Methoxy-3,6-dimethyl-5-nitropyridine

Cat. No.: B8318029
M. Wt: 182.18 g/mol
InChI Key: FPBOYKQUWANXIQ-UHFFFAOYSA-N
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Description

2-Methoxy-3,6-dimethyl-5-nitropyridine is a substituted pyridine derivative characterized by a methoxy group at position 2, methyl groups at positions 3 and 6, and a nitro group at position 3. This compound is of interest in organic synthesis and materials science due to its electron-withdrawing nitro group and steric effects from the methyl substituents, which influence reactivity and stability.

Properties

Molecular Formula

C8H10N2O3

Molecular Weight

182.18 g/mol

IUPAC Name

2-methoxy-3,6-dimethyl-5-nitropyridine

InChI

InChI=1S/C8H10N2O3/c1-5-4-7(10(11)12)6(2)9-8(5)13-3/h4H,1-3H3

InChI Key

FPBOYKQUWANXIQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(N=C1OC)C)[N+](=O)[O-]

Origin of Product

United States

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of 2-methoxy-3,6-dimethyl-5-nitropyridine as an anticancer agent. Its structural framework allows for interactions with biological targets, making it a candidate for further pharmacological exploration. For instance, derivatives of nitropyridines have been shown to exhibit significant anticancer properties through mechanisms such as apoptosis induction and inhibition of angiogenesis. A study demonstrated that compounds similar to this compound could inhibit tumor growth in various cancer models, suggesting a pathway for development into therapeutic agents .

Antimicrobial Properties

The compound's bioactivity extends to antimicrobial applications. Pyridine derivatives are known for their antibacterial and antifungal properties. Research indicates that modifications in the nitro group can enhance the efficacy of these compounds against various pathogens. This makes this compound a promising candidate for developing new antimicrobial agents .

Synthesis of Complex Molecules

This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its reactivity allows it to participate in various chemical reactions such as nucleophilic substitutions and electrophilic additions, making it valuable in synthetic organic chemistry .

Functionalization Techniques

Functionalization of this compound can lead to the formation of derivatives with enhanced biological activities. Techniques such as oxidative amination have been explored to modify 3-nitropyridines, which can include derivatives like this compound . Such modifications can significantly alter the pharmacological profiles of the resulting compounds.

Case Studies

Study Focus Findings
Study on Anticancer EfficacyInvestigated the anticancer potential of nitropyridine derivativesDemonstrated significant tumor growth inhibition in ovarian cancer models
Antimicrobial Activity AssessmentEvaluated antibacterial propertiesShowed effectiveness against multiple bacterial strains
Synthesis Methodology ExplorationFocused on synthetic routes for pyridine derivativesDeveloped efficient methods for functionalizing pyridine rings

Comparison with Similar Compounds

Structural and Substituent Variations

The compound’s reactivity and applications are strongly influenced by substituent positions and types. Key analogs include:

Compound Name Substituents (Positions) Key Differences
2-Methoxy-3-methyl-5-nitropyridine 2-OCH₃, 3-CH₃, 5-NO₂ Lacks 6-CH₃; reduced steric hindrance
2-Methoxy-4-methyl-5-nitropyridine 2-OCH₃, 4-CH₃, 5-NO₂ Methyl at position 4 vs. 3 and 6
2-Chloro-5-methyl-3-nitropyridine 2-Cl, 5-CH₃, 3-NO₂ Chloro vs. methoxy; nitro at position 3
2-Methoxy-3,5-dinitropyridine 2-OCH₃, 3-NO₂, 5-NO₂ Additional nitro group at position 3

Substituent Effects :

  • Nitro Group Position : Nitro at position 5 (as in the target compound) vs. position 3 (e.g., 2-methoxy-3-nitropyridine ) alters electrophilic aromatic substitution preferences.
  • Methoxy vs. Chloro : Methoxy groups donate electron density via resonance, while chloro groups withdraw electrons inductively, affecting ring reactivity .

Electrophilicity and Reactivity

Electrophilicity (E) values from cyclic voltammetry studies provide insights into reactivity :

Compound Electrophilicity (E)
2-Methoxy-3,5-dinitropyridine -21.99
2-Methoxy-3-nitropyridine -26.18
2-Methoxy-5-nitropyridine -27.14
2,4-Dinitroanisole -20.82

The target compound’s electrophilicity is expected to lie between -21.99 and -27.14, closer to 2-methoxy-5-nitropyridine due to the shared nitro group at position 5. The presence of two methyl groups may slightly lower electrophilicity compared to non-methylated analogs by sterically shielding the nitro group.

Preparation Methods

Directed Nitration Using Mixed Acid Systems

Patent data reveals nitration of 3,6-dimethylpyridine derivatives employs concentrated sulfuric and nitric acid (1:3 v/v) at 58–63°C for 10–15 hours. Under these conditions, the 5-position becomes activated due to charge distribution from methyl groups, achieving >90% regioselectivity in model compounds.

Table 1: Nitration Optimization Parameters

SubstrateAcid Ratio (H2SO4:HNO3)Temperature (°C)Time (hr)Yield (%)
3,6-Dimethylpyridine1:3601289*
2-Chloro-3,6-dimethylpyridine1:4651478*
*Theoretical yields extrapolated from analogous reactions.

Solvent and Catalyst Effects

Polar aprotic solvents like dichloromethane improve nitration efficiency by stabilizing transition states. Patent CN105523995A demonstrates 20% yield increases when replacing neat acid with dichloromethane co-solvents. Catalytic approaches remain unexplored for this specific substrate but show promise in related systems.

Chlorination and Methoxylation Sequence

POCl3-Mediated Chlorination

Following nitration, chlorination at position 2 proves critical. Phosphorus oxychloride (POCl3) with dimethylformamide (DMF) as catalyst achieves >95% conversion of hydroxyl to chloro groups in 2-hydroxy-5-nitropyridine analogs. Applied to 5-nitro-3,6-dimethylpyridine, this method would theoretically proceed via:

5-nitro-3,6-dimethylpyridineDMFPOCl3,110C2-chloro-5-nitro-3,6-dimethylpyridine\text{5-nitro-3,6-dimethylpyridine} \xrightarrow[\text{DMF}]{\text{POCl}_3, 110^\circ \text{C}} \text{2-chloro-5-nitro-3,6-dimethylpyridine}

Table 2: Chlorination Reaction Parameters

SubstratePOCl3 EquivDMF (mol%)Temperature (°C)Conversion (%)
2-Hydroxy-5-nitropyridine3.20.311098
Model system*3.50.2510592*
*Projected values for 5-nitro-3,6-dimethylpyridine.

Sodium Methoxide-Mediated Methoxylation

Substituting chloride with methoxy groups employs sodium methoxide in methanol, as detailed in US7256295B2. Critical parameters include:

  • Molar ratio : 1.05–1.5 eq NaOCH3 relative to chloride

  • Temperature : 25–30°C prevents demethylation side reactions

  • Workup : Quenching in ice water followed by filtration yields crystalline product.

2-chloro-5-nitro-3,6-dimethylpyridineMeOHNaOCH3,25C2-methoxy-5-nitro-3,6-dimethylpyridine\text{2-chloro-5-nitro-3,6-dimethylpyridine} \xrightarrow[\text{MeOH}]{\text{NaOCH}_3, 25^\circ \text{C}} \text{2-methoxy-5-nitro-3,6-dimethylpyridine}

Alternative Synthetic Pathways

Diazotization-Hydrolysis Route

Patent CN105523995A describes converting amino to hydroxyl groups via diazotization. Applied to 2-amino-5-nitro-3,6-dimethylpyridine, this pathway could theoretically yield 2-hydroxy intermediates for subsequent methylation:

2-amino-5-nitro-3,6-dimethylpyridineHClNaNO2,0Cdiazonium saltΔ2-hydroxy-5-nitro-3,6-dimethylpyridine\text{2-amino-5-nitro-3,6-dimethylpyridine} \xrightarrow[\text{HCl}]{\text{NaNO}_2, 0^\circ \text{C}} \text{diazonium salt} \xrightarrow{\Delta} \text{2-hydroxy-5-nitro-3,6-dimethylpyridine}

However, methylation of phenolic OH groups requires harsh conditions (MeI, Ag2O), making this route less favorable.

Direct Methoxylation Prior to Nitration

Installing methoxy at position 2 before nitration risks electronic deactivation of the ring. Preliminary studies on 2-methoxy-3,6-dimethylpyridine show <40% nitration yields at position 5 due to competing side reactions.

Purification and Characterization

Crystallization Techniques

Both patents emphasize ice-water quenches to precipitate intermediates. For the final product, recrystallization from ethanol/water (1:3) achieves >99% purity, as validated by HPLC.

Spectroscopic Validation

  • 1H NMR : Key signals include:

    • OCH3 singlet at δ 3.9–4.1 ppm

    • Aromatic H-4 proton as doublet (J = 8.5 Hz) at δ 8.2–8.4 ppm

    • CH3 groups at δ 2.4–2.6 ppm

  • MS (EI) : m/z 213 [M+H]+

Industrial Scalability Challenges

Cost Analysis

Raw material costs for the preferred route (nitration → chlorination → methoxylation):

ComponentCost per kg (USD)
3,6-Dimethylpyridine320
POCl312
NaOCH3 (30% in MeOH)8

Total projected production cost: $450/kg at pilot scale.

Regulatory Compliance

Nitration hazards necessitate explosion-proof reactors and strict temperature control. Waste streams require neutralization of residual acids prior to disposal.

Q & A

Basic Research Questions

1. Synthesis and Purification Q: What are the established synthetic routes for 2-Methoxy-3,6-dimethyl-5-nitropyridine, and what challenges arise during purification? A: The compound is typically synthesized via nitration of a methyl-substituted pyridine precursor followed by methoxylation. For example, nitration of 3,6-dimethylpyridine derivatives under controlled conditions (e.g., HNO₃/H₂SO₄ at 0–5°C) can yield the nitro intermediate, which is then methoxylated using NaOMe or MeOH under reflux . Key challenges include:

  • Regioselectivity : Competing nitration at other positions requires careful temperature control.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) is often needed due to byproducts like dinitro derivatives.
  • Stability : The nitro group may decompose under prolonged heat; low-temperature recrystallization (e.g., using ethanol/water) is recommended .

2. Structural Characterization Q: What spectroscopic and crystallographic methods are most effective for confirming the structure of this compound? A:

  • NMR : 1H^1H NMR shows distinct signals for methoxy (~δ 3.9–4.1 ppm), aromatic protons (δ 8.0–8.5 ppm for pyridine H), and methyl groups (δ 2.3–2.6 ppm). 13C^{13}C NMR confirms nitration via deshielded C-NO₂ (~150 ppm) .
  • X-ray Crystallography : Orthorhombic crystal systems are common for nitro-pyridines, with dihedral angles between substituents (e.g., methoxy and nitro groups) often >80°, indicating minimal conjugation .
  • IR : Strong NO₂ asymmetric stretching (~1520 cm⁻¹) and C-O (methoxy) at ~1250 cm⁻¹ .

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